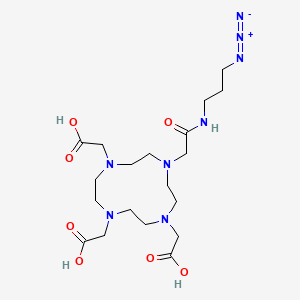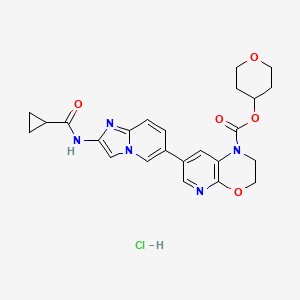
Necrosis inhibitor 2 (hydrocholide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Necrosis inhibitor 2 (hydrocholide) is a compound known for its ability to inhibit cell necrosis. This compound is particularly significant in the study of diseases related to the necrosis pathway, including inflammation, tumors, metabolic diseases, and neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
Necrosis inhibitor 2 (hydrocholide) is synthesized through a series of chemical reactions involving heteroaryl compounds.
Industrial Production Methods
Industrial production of necrosis inhibitor 2 (hydrocholide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
化学反応の分析
Types of Reactions
Necrosis inhibitor 2 (hydrocholide) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
科学的研究の応用
Necrosis inhibitor 2 (hydrocholide) has a wide range of scientific research applications, including:
作用機序
Necrosis inhibitor 2 (hydrocholide) exerts its effects by targeting specific molecular pathways involved in necrosis. The compound interacts with receptor-interacting protein kinase 1 (RIPK1), receptor-interacting protein kinase 3 (RIPK3), and mixed lineage kinase domain-like protein (MLKL), which are key components of the necroptosis signaling pathway . By inhibiting these targets, necrosis inhibitor 2 (hydrocholide) prevents the initiation and progression of necrosis, thereby reducing cell death and inflammation .
類似化合物との比較
Similar Compounds
Similar compounds to necrosis inhibitor 2 (hydrocholide) include:
Necrostatin-1: Another necrosis inhibitor that targets RIPK1 and is used in similar research applications.
Necrosulfonamide: Targets MLKL and is used to study necroptosis and related diseases.
GW806742X: Inhibits both RIPK1 and RIPK3 and is used in research on necroptosis.
Uniqueness
Necrosis inhibitor 2 (hydrocholide) is unique in its specific interaction with multiple components of the necroptosis pathway, making it a versatile and effective inhibitor. Its ability to target multiple pathways simultaneously enhances its efficacy and potential therapeutic applications .
特性
分子式 |
C24H26ClN5O5 |
|---|---|
分子量 |
499.9 g/mol |
IUPAC名 |
oxan-4-yl 7-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H25N5O5.ClH/c30-22(15-1-2-15)27-20-14-28-13-16(3-4-21(28)26-20)17-11-19-23(25-12-17)33-10-7-29(19)24(31)34-18-5-8-32-9-6-18;/h3-4,11-15,18H,1-2,5-10H2,(H,27,30);1H |
InChIキー |
APCAWDIGMMTBNG-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(N=C4)OCCN5C(=O)OC6CCOCC6.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
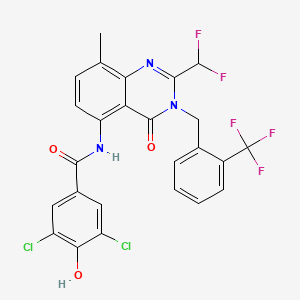
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
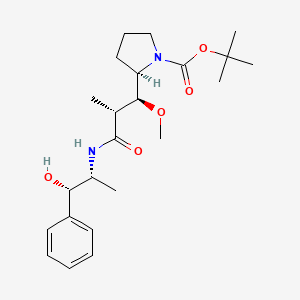
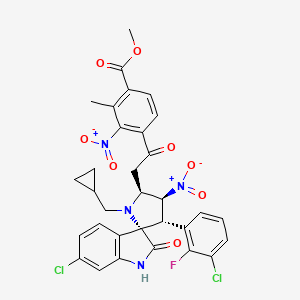
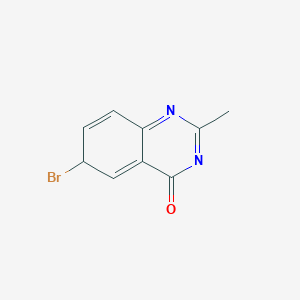
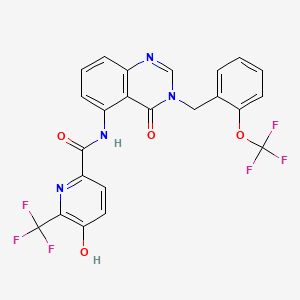
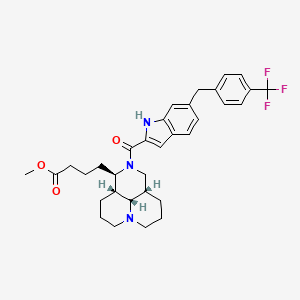
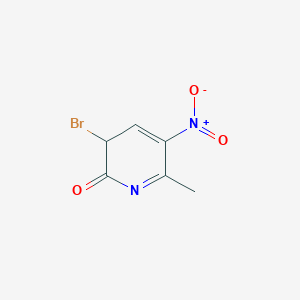
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
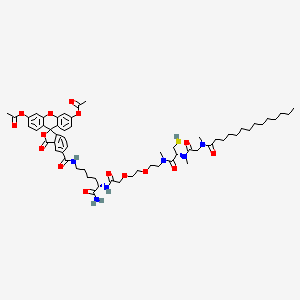
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)

